(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid
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Description
“(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid” is a compound that contains a 1,3-dioxolane ring, which is a type of acetal . The compound also contains an amino group and a carboxylic acid group .
Synthesis Analysis
The synthesis of 1,3-dioxolanes can be achieved through an assembly of three components: alkene, carboxylic acid, and silyl enol ether . The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,3-dioxolane ring, an amino group, and a carboxylic acid group . The InChI code for this compound is 1S/C5H8O4/c6-4(7)3-5-8-1-2-9-5/h5H,1-3H2,(H,6,7) .Chemical Reactions Analysis
1,3-Dioxolanes are stable against all types of nucleophiles and bases . They can be deprotected by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals .Physical and Chemical Properties Analysis
The compound has a molecular weight of 132.12 . It is a liquid at room temperature and has a melting point of 42-45 degrees Celsius . The compound is stored at 4 degrees Celsius .Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid involves the protection of the carboxylic acid group, followed by the addition of the dioxolane ring and the deprotection of the carboxylic acid group. The amino group is then introduced using a reductive amination reaction.", "Starting Materials": [ "2-bromoacetic acid", "1,3-dioxolane", "sodium hydroxide", "sodium borohydride", "ammonium chloride", "acetic acid", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2-bromoacetic acid with 1,3-dioxolane in the presence of sodium hydroxide to form the corresponding ester.", "Step 2: Reduction of the ester using sodium borohydride in the presence of acetic acid to form the alcohol.", "Step 3: Deprotection of the carboxylic acid group by reacting the alcohol with hydrochloric acid in diethyl ether to form the carboxylic acid.", "Step 4: Introduction of the amino group by reacting the carboxylic acid with ammonium chloride in the presence of water to form the corresponding amide.", "Step 5: Reductive amination of the amide using sodium borohydride and an appropriate amine to form the final product, (2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid." ] } | |
CAS No. |
114750-88-8 |
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1,3-dioxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c7-4(6(8)9)3-5-10-1-2-11-5/h4-5H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
KWMXUBMBKKKHIE-BYPYZUCNSA-N |
Isomeric SMILES |
C1COC(O1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1COC(O1)CC(C(=O)O)N |
Purity |
93 |
Origin of Product |
United States |
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